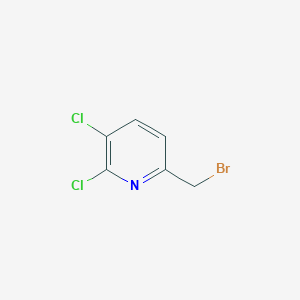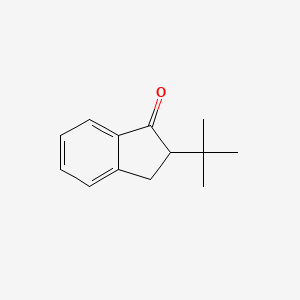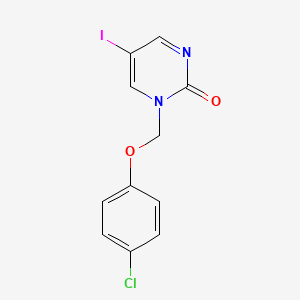
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one
Vue d'ensemble
Description
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one is an organic compound with the molecular formula C11H8ClIN2O2 and a molecular weight of 362.55 g/mol . This compound is characterized by the presence of a chlorophenoxy group and an iodopyrimidinone moiety, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one typically involves the reaction of 4-chlorophenol with 5-iodopyrimidin-2-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the iodopyrimidinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodopyrimidinone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (TEA) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidinones, while coupling reactions can produce more complex aromatic compounds .
Applications De Recherche Scientifique
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenoxy)methyl-5-bromopyrimidin-2-one
- 1-(4-Chlorophenoxy)methyl-5-fluoropyrimidin-2-one
- 1-(4-Chlorophenoxy)methyl-5-chloropyrimidin-2-one
Uniqueness
1-((4-Chlorophenoxy)methyl)-5-iodopyrimidin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, fluorine, or chlorine analogs. The iodine atom can participate in specific reactions, such as coupling reactions, that are not as readily accessible with other halogens .
Propriétés
Numéro CAS |
83768-03-0 |
|---|---|
Formule moléculaire |
C11H8ClIN2O2 |
Poids moléculaire |
362.55 g/mol |
Nom IUPAC |
1-[(4-chlorophenoxy)methyl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C11H8ClIN2O2/c12-8-1-3-10(4-2-8)17-7-15-6-9(13)5-14-11(15)16/h1-6H,7H2 |
Clé InChI |
NJMMDQFIDIDMPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCN2C=C(C=NC2=O)I)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
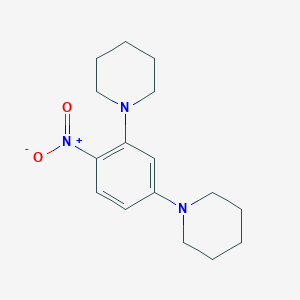

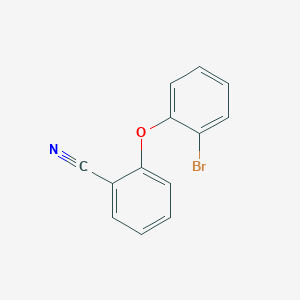
![2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8735696.png)
![5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONYLCHLORIDE](/img/structure/B8735706.png)
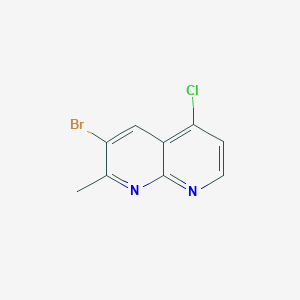
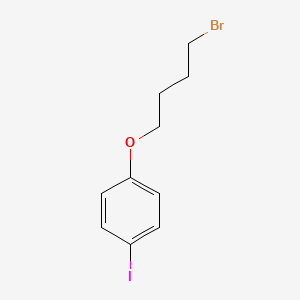
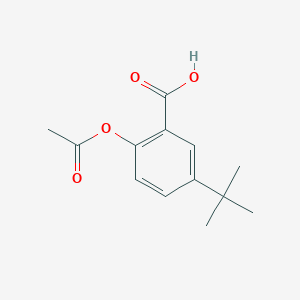

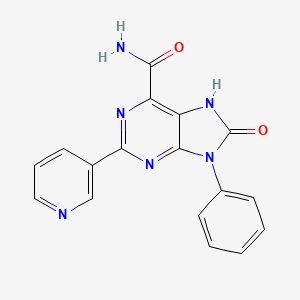
![4-[(5-Ethynyl-2-thienyl)methyl]morpholine](/img/structure/B8735743.png)

